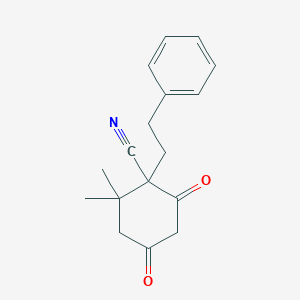
2,2-Dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile is an organic compound with a complex structure that includes a cyclohexane ring, two ketone groups, a nitrile group, and a phenylethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile typically involves multistep organic reactions. One common method involves the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions often require careful control of temperature, pH, and solvent to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters and purification techniques is crucial to meet industrial standards.
化学反应分析
Types of Reactions
2,2-Dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2,2-Dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,2-Dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile involves its interaction with molecular targets and pathways within a system The compound’s functional groups, such as the nitrile and ketone groups, can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects
相似化合物的比较
Similar Compounds
1,4-Dimethylbenzene: Shares the dimethyl substitution but lacks the complex functional groups.
Phenylglyoxal: Contains the phenyl and carbonyl groups but differs in overall structure.
1,3-Dimethylbarbituric acid: Similar in having multiple functional groups but with a different core structure.
Uniqueness
2,2-Dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile is unique due to its combination of functional groups and structural complexity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
属性
CAS 编号 |
93031-13-1 |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC 名称 |
2,2-dimethyl-4,6-dioxo-1-(2-phenylethyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C17H19NO2/c1-16(2)11-14(19)10-15(20)17(16,12-18)9-8-13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3 |
InChI 键 |
LODIYHUTKIYHNT-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)CC(=O)C1(CCC2=CC=CC=C2)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


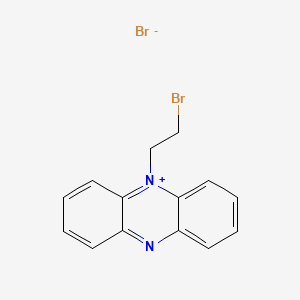
![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)
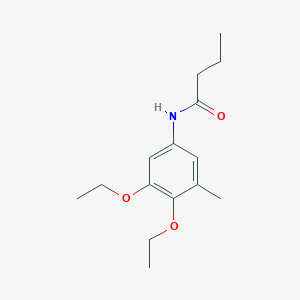
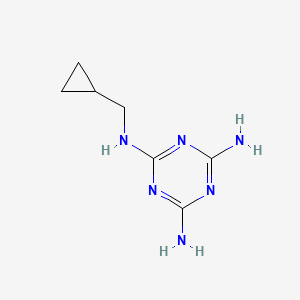
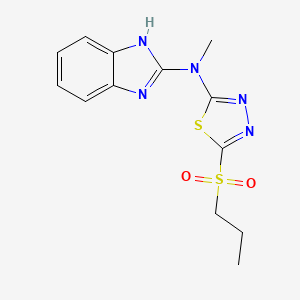
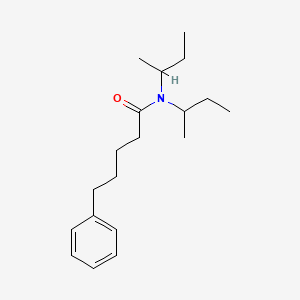
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)
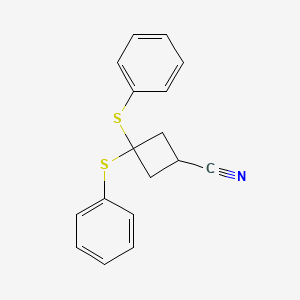

![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)
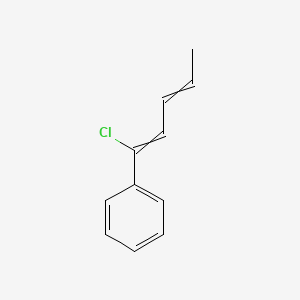
methanone](/img/structure/B14356844.png)
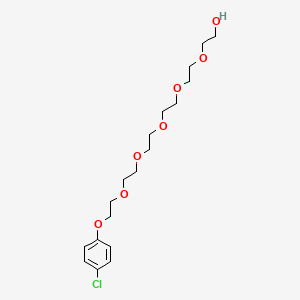
![N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea](/img/structure/B14356853.png)
